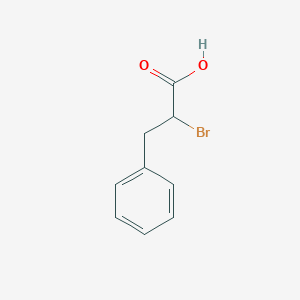

2-Bromo-3-phenylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRSCFNERFONKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937026 | |

| Record name | 2-Bromo-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16503-53-0 | |

| Record name | 2-Bromo-3-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3-phenylpropanoic acid, a halogenated carboxylic acid with applications in organic synthesis and as a potential building block for pharmacologically active molecules. This document details its physicochemical characteristics, spectroscopic profile, and relevant experimental protocols for its synthesis.

Core Chemical Properties

This compound, with the chemical formula C₉H₉BrO₂, is a derivative of phenylpropanoic acid. The presence of a bromine atom on the alpha-carbon and a phenyl group on the beta-carbon makes it a versatile intermediate for various chemical transformations.

Physicochemical Data

The following tables summarize the key quantitative data for this compound and its common precursor, 2,3-dibromo-3-phenylpropanoic acid. Data for the individual enantiomers of this compound are also included where available.

| Property | Value | CAS Number |

| Molecular Formula | C₉H₉BrO₂ | 16503-53-0 |

| Molecular Weight | 229.07 g/mol [1][2][3][4] | |

| Melting Point | 52°C[5] | |

| Boiling Point | 215.8°C (rough estimate)[5] | |

| Density | 1.4921 g/cm³ (rough estimate)[5] | |

| pKa | 2.82 ± 0.10 (Predicted)[5] | |

| XLogP3 | 2.6[1][2] | |

| Hydrogen Bond Donor Count | 1[3] | |

| Hydrogen Bond Acceptor Count | 2[1][2] | |

| Rotatable Bond Count | 3[3] |

Table 1: Physicochemical Properties of this compound.

| Enantiomer | Melting Point | CAS Number |

| (R)-2-Bromo-3-phenylpropanoic acid | Not specified | 42990-55-6[2] |

| (S)-2-Bromo-3-phenylpropanoic acid | 145-155°C | 35016-63-8 |

Table 2: Melting Points of Enantiomers of this compound.

| Property | Value | CAS Number |

| Molecular Formula | C₉H₈Br₂O₂ | 6286-30-2 |

| Molecular Weight | 307.97 g/mol | |

| Melting Point | 200°C (decomposes) | |

| Boiling Point | 321.5°C at 760 mmHg | |

| Density | 1.914 g/cm³ | |

| Flash Point | 148.3°C |

Table 3: Physicochemical Properties of 2,3-Dibromo-3-phenylpropanoic acid.

Spectroscopic Data

| Spectroscopy Type | Key Features for 2,3-Dibromo-3-phenylpropanoic acid |

| ¹H NMR | The aromatic protons typically appear in the range of 7.2-7.5 ppm. The proton attached to the carbon bearing the carboxylic acid group and a bromine atom (Cα-H) and the proton on the carbon with the other bromine and the phenyl group (Cβ-H) would appear further downfield, likely in the 5.10-5.45 ppm range. The carboxylic acid proton signal is expected to be a broad singlet at a high chemical shift, around 11.0 ppm.[6] |

| ¹³C NMR | The spectrum would show distinct signals for the carboxylic carbon, the two bromine-bearing carbons, and the aromatic carbons. |

| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-Br stretches at lower wavenumbers.[7] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine. |

Table 4: Summary of Spectroscopic Data.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from cinnamic acid. The first step involves the bromination of the double bond in cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid. The subsequent step is a selective dehydrobromination.

Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid from Cinnamic Acid

Materials:

-

trans-Cinnamic acid

-

Bromine

-

Glacial acetic acid

-

Diethyl ether

-

Sodium hydroxide solution (dilute)

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Dissolution: Dissolve 25 g of trans-cinnamic acid in 100-125 mL of dry diethyl ether in a round-bottom flask equipped with a dropping funnel.

-

Bromination: Cool the flask in an ice-water bath. Slowly add 27 g of bromine from the dropping funnel. It is important to perform this step in diffused light as the reaction can be vigorous in direct sunlight. The disappearance of the bromine color indicates the reaction is proceeding.

-

Work-up Option 1 (Evaporation): Once the addition is complete and the solution is colorless, remove the ether by evaporation. The crude product can then be recrystallized from dilute ethanol.

-

Work-up Option 2 (Extraction): Alternatively, the 2,3-dibromo-3-phenylpropanoic acid can be extracted by shaking the ether solution with a dilute sodium hydroxide solution to form the sodium salt. The aqueous layer is then separated and acidified with hydrochloric acid to precipitate the product.

-

Purification: The precipitated product is collected by filtration and can be recrystallized from dilute ethanol to yield colorless leaflets.[8]

Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine

An alternative enantioselective synthesis starts from the corresponding amino acid.

Materials:

-

(D)-Phenylalanine

-

48% Hydrobromic acid

-

Sodium nitrite

-

Toluene

-

Demineralized water

Procedure:

-

Initial Setup: In a jacketed reactor under a nitrogen atmosphere, charge 48% hydrobromic acid, demineralized water, and toluene.

-

Addition of Amino Acid: Cool the mixture to 0°C and add (D)-phenylalanine.

-

Diazotization and Bromination: Further cool the mixture to between -4°C and -6°C. Slowly add a solution of sodium nitrite in demineralized water over several hours while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction to proceed for a few more hours, then gradually warm to room temperature.

-

Work-up: Separate the organic and aqueous phases. The organic phase is washed with demineralized water.

-

Isolation: The organic solvent is removed under vacuum to yield (R)-2-bromo-3-phenylpropanoic acid.

Selective Dehydrobromination to this compound

While a specific detailed protocol for the selective dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid to this compound was not found in the immediate search, the general principle involves the use of a base to eliminate one equivalent of HBr. The choice of base and reaction conditions is crucial to favor the formation of the desired product over other possible elimination or substitution products. A mild, non-nucleophilic base would be a logical choice to promote the desired elimination.

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Experimental Workflow for the Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

Caption: Workflow for the synthesis and purification.

Biological Relevance and Applications

While direct involvement of this compound in specific signaling pathways is not well-documented in publicly available literature, its structural motif is of interest in medicinal chemistry. Phenylpropanoic acid derivatives are known to exhibit a range of biological activities. For instance, some derivatives of 3-phenylpropanoic acid have shown antimicrobial properties, potentially through the inhibition of essential bacterial enzymes. Furthermore, a derivative, (S)-2-acetylthio-3-phenylpropanoic acid, has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.[9] The reactivity of the carbon-bromine bond in this compound makes it a useful starting material for the synthesis of a library of derivatives that could be screened for various biological activities.

Safety Information

This compound is classified as a corrosive substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. prepchem.com [prepchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Solved Question 13 5 pts Double dehydrobromination reaction | Chegg.com [chegg.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Bromo-3-phenylpropanoic acid, a compound of interest in various research and development applications. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical and workflow diagrams to elucidate the relationships between its different forms and the processes for its synthesis and characterization.

Core Physical Properties

This compound is a halogenated derivative of phenylpropanoic acid. Its physical properties are crucial for its handling, characterization, and application in synthetic chemistry. It is important to distinguish between the racemic mixture and its individual enantiomers, as their physical properties, particularly the melting point, can vary significantly.

Data Presentation

The table below summarizes the key physical properties of this compound and its stereoisomers.

| Property | Racemic this compound | (S)-2-Bromo-3-phenylpropanoic acid | (R)-2-Bromo-3-phenylpropanoic acid |

| CAS Number | 16503-53-0[1] | 35016-63-8 | 42990-55-6[2] |

| Molecular Formula | C₉H₉BrO₂[1] | C₉H₉BrO₂ | C₉H₉BrO₂[2] |

| Molecular Weight | 229.07 g/mol [1] | 229.07 g/mol | 229.07 g/mol [2] |

| Melting Point | 52 °C[3][4] | 145-155 °C[5] | No experimental data found |

| Boiling Point | ~215.8 °C (rough estimate)[3][4] | ~301.6 °C (Predicted)[5] | No experimental data found |

| Appearance | Off-white to light yellow solid[4] | Yellowish Oil[5] | No experimental data found |

| Solubility | Soluble in many organic solvents. | No specific data found | No specific data found |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound. These protocols are based on established laboratory techniques.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Small rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound (if in liquid form or melted) is placed in the Thiele tube or test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed in the liquid with the open end downwards. The thermometer is positioned so that the bulb is level with the sample. The capillary tube is attached to the thermometer.

-

Heating: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped when a continuous and rapid stream of bubbles is observed. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes and a test tube rack

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent at that concentration. Qualitative solubility can be described as soluble, partially soluble, or insoluble.

Mandatory Visualizations

The following diagrams provide a visual representation of the relationships between the different forms of this compound and a typical workflow for its synthesis and purification.

References

Spectroscopic Profile of 2-Bromo-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-bromo-3-phenylpropanoic acid. Due to the limited availability of a complete spectroscopic dataset for this compound in the public domain, this guide also includes illustrative data from the closely related compound, 2,3-dibromo-3-phenylpropanoic acid, to provide a more complete picture for researchers. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a visual workflow of the analytical process.

Spectroscopic Data

The following sections present the available mass spectrometry data for this compound and the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for 2,3-dibromo-3-phenylpropanoic acid.

1.1. Mass Spectrometry (MS) of (S)-2-Bromo-3-phenylpropanoic Acid

Mass spectrometry of (S)-2-bromo-3-phenylpropanoic acid, obtained via gas chromatography-mass spectrometry (GC-MS), reveals key fragmentation patterns that are instrumental in its identification. The major peaks are summarized below.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 91 | 100 | [C7H7]+ (Tropylium ion) |

| 149 | ~50 | [C9H9O2]+ |

| 228/230 | ~10 | [M-HBr]+ (Isotopic peaks for Br) |

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dibromo-3-phenylpropanoic Acid

Disclaimer: The following NMR data is for 2,3-dibromo-3-phenylpropanoic acid and is provided as an illustrative example due to the lack of readily available, complete NMR data for this compound.

¹H NMR (Proton NMR)

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts for 2,3-dibromo-3-phenylpropanoic acid are presented below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet (broad) | 1H | -COOH |

| 7.2 - 7.5 | Multiplet | 5H | Aromatic C-H |

| 5.10 - 5.45 | Doublet | 1H | CH (Br)COOH |

| 4.8 - 5.0 | Doublet | 1H | Ph-CH (Br) |

¹³C NMR (Carbon-13 NMR)

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -C OOH |

| 128 - 138 | Aromatic C |

| ~50-60 | C H(Br)COOH |

| ~45-55 | Ph-C H(Br) |

1.3. Infrared (IR) Spectroscopy of 2,3-Dibromo-3-phenylpropanoic Acid

Disclaimer: The following IR data is for 2,3-dibromo-3-phenylpropanoic acid and is provided as an illustrative example.

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1400-1600 | Medium | C=C stretch (Aromatic ring) |

| 600-800 | Strong | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic acids like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance sensitivity.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.3. Mass Spectrometry (MS)

-

Sample Introduction (for GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume of the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

-

-

Ionization: As the sample elutes from the GC column and enters the mass spectrometer, it is ionized, typically by electron impact (EI) or chemical ionization (CI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides structural information.

Visualization of the Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid (CAS: 16503-53-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-phenylpropanoic acid is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom at the alpha position to the carboxylic acid and a benzyl group, provides two reactive centers for further chemical modifications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and a discussion of its potential biological activities based on its structural class.

Physicochemical and Spectroscopic Data

The properties of this compound and its common synthetic precursor, 2,3-dibromo-3-phenylpropanoic acid, are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | This compound | 2,3-Dibromo-3-phenylpropanoic acid |

| CAS Number | 16503-53-0 | 6286-30-2 |

| Molecular Formula | C₉H₉BrO₂ | C₉H₈Br₂O₂ |

| Molecular Weight | 229.07 g/mol [1] | 307.97 g/mol |

| Appearance | White to off-white crystalline solid | Colorless leaflets |

| Melting Point | Not consistently reported | erythro: 202-204 °C; threo: 93.5-95 °C |

| Solubility | Soluble in organic solvents, limited solubility in water | Soluble in ether and ethanol |

| SMILES | C1=CC=C(C=C1)CC(C(=O)O)Br[1] | C1=CC=C(C=C1)C(C(C(=O)O)Br)Br |

| InChIKey | WDRSCFNERFONKU-UHFFFAOYSA-N[1] | FXJWTHBNVZNQQP-UHFFFAOYSA-N |

Table 2: Spectroscopic Data (Predicted and Experimental for Related Structures)

| Technique | Data for this compound (largely predicted) | Data for erythro-2,3-Dibromo-3-phenylpropanoic acid (experimental) |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), Methine proton (-CHBr, triplet), Methylene protons (-CH₂-, doublet of doublets) | Aromatic protons (multiplet, ~7.2-7.5 ppm), Methine protons (-CHBr-CHBr-, doublet, ~5.1-5.5 ppm), Carboxylic acid proton (singlet, ~11.0 ppm)[2] |

| ¹³C NMR | Carboxylic carbon (C=O), Aromatic carbons, Methine carbon (-CHBr), Methylene carbon (-CH₂-) | Carboxylic carbon, Aromatic carbons, Methine carbons (-CHBr-CHBr-) |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch), ~690-770 (C-Br stretch) | Broad O-H stretch, Carbonyl (C=O) stretch, Aromatic C-H and C=C stretches, C-Br stretch |

| Mass Spec. (m/z) | Molecular ion peak at ~229/231 (due to Br isotopes). Common fragments include loss of Br, COOH, and the benzyl group. | Molecular ion peak at ~308/310/312 (due to two Br isotopes). Fragmentation involves loss of Br, HBr, and COOH.[3] |

Experimental Protocols: Synthesis

Two primary routes for the synthesis of this compound are well-documented: the stereospecific synthesis from L-phenylalanine and a two-step synthesis from trans-cinnamic acid.

Synthesis from L-Phenylalanine (Stereospecific)

This method yields the (S)-enantiomer of this compound through a diazotization and bromination reaction, which proceeds with retention of configuration.[4][5]

Experimental Protocol:

-

Diazotization: Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Bromination: Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the cooled mixture. The addition should be controlled to maintain the temperature below 5 °C and to manage the evolution of nitrogen gas.

-

Reaction Completion and Extraction: After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Caption: Workflow for the stereospecific synthesis of (S)-2-Bromo-3-phenylpropanoic acid.

Synthesis from trans-Cinnamic Acid

This two-step method involves the bromination of the double bond of trans-cinnamic acid to form an intermediate, followed by dehydrobromination.

Step 1: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

Experimental Protocol:

-

Dissolution: Dissolve trans-cinnamic acid in a suitable solvent like glacial acetic acid or dichloromethane.[6]

-

Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the cinnamic acid solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

Isolation of Intermediate: The product, 2,3-dibromo-3-phenylpropanoic acid, often precipitates out of the solution. Cool the mixture in an ice bath to complete the precipitation and collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold solvent to remove any unreacted starting materials and then with water to remove the acid catalyst. Dry the product thoroughly.

Step 2: Synthesis of this compound via Dehydrobromination

Experimental Protocol:

-

Reaction Setup: Suspend the 2,3-dibromo-3-phenylpropanoic acid in an appropriate solvent.

-

Dehydrobromination: Add a base, such as potassium carbonate or a tertiary amine, to the suspension and heat the mixture to reflux. The reaction progress can be monitored by techniques like thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., HCl).

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product can be purified by recrystallization.

Caption: Two-step synthesis of this compound from trans-cinnamic acid.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, its structural similarity to the well-known class of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, suggests a potential for similar pharmacological activity.[7] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[7]

Potential Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Inhibition of these enzymes would reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. The (S)-enantiomer of arylpropionic acids is typically the more active COX inhibitor.[7]

Experimental Protocol for In Vitro COX Inhibition Assay (General):

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay: In a microplate, combine the enzyme, a chromogenic substrate, and the test compound at various concentrations.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Data Acquisition: Measure the absorbance of the product at a specific wavelength over time using a plate reader.

-

Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Caption: Hypothetical mechanism of action via the COX signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with well-established preparation methods. While its biological activity has not been extensively reported, its structural analogy to arylpropionic acid NSAIDs suggests that it may act as a COX inhibitor. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The detailed synthetic and spectroscopic data provided in this guide serve as a valuable resource for researchers utilizing this compound in their scientific endeavors.

References

- 1. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid

Abstract: 2-Bromo-3-phenylpropanoic acid is a halogenated carboxylic acid of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom at the alpha-position and a versatile carboxylic acid group, establishes it as a crucial intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical compounds and amino acid derivatives. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Hell-Volhard-Zelinsky reaction, a summary of its spectroscopic characteristics, and an exploration of its applications in research and development.

Chemical Identity and Physical Properties

This compound is a derivative of hydrocinnamic acid (3-phenylpropanoic acid). The compound exists as a racemic mixture or as individual (R) and (S) enantiomers, which may have distinct biological activities and applications.[1]

Compound Identification

All quantitative data for the racemic compound are summarized in the tables below for clarity and easy reference.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 16503-53-0[2] |

| Molecular Formula | C₉H₉BrO₂[2] |

| Molecular Weight | 229.07 g/mol [2] |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)Br |

| InChI Key | WDRSCFNERFONKU-UHFFFAOYSA-N[2] |

| Synonyms | 2-Bromo-3-phenylpropionic acid, α-Bromohydrocinnamic acid, 2-BPP[2] |

Physicochemical Data

| Property | Value |

| Physical State | Off-white to light yellow solid |

| Melting Point | 52°C |

| Boiling Point | 215.8°C (estimate) |

| XLogP3 | 2.6[1][2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų[1][2] |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3[1] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4] This reaction facilitates the selective bromination of the α-carbon of a carboxylic acid.[5] The process involves the in-situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the alpha position.[6][7]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

Objective: To synthesize this compound from 3-phenylpropanoic acid.

Materials:

-

3-phenylpropanoic acid

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Water (for workup)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid and a catalytic amount of red phosphorus. Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HBr gas.

-

Addition of Bromine: Slowly add bromine to the flask via the dropping funnel. The reaction is often exothermic and may require initial cooling.

-

Reflux: Once the addition is complete, gently heat the mixture to reflux. The reaction time can be lengthy, often requiring several hours to overnight heating to ensure complete conversion.[8][9]

-

Workup: After cooling the reaction mixture to room temperature, slowly and carefully add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Caption: Experimental workflow for the synthesis via the HVZ reaction.

Spectroscopic Data Summary

While actual spectra depend on experimental conditions, the following table summarizes the expected key signals for structural elucidation.

| Spectroscopy | Expected Signals |

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (Carboxylic acid proton, -COOH)~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, -C₆H₅)~4.5 ppm: Triplet, 1H (α-proton, -CH(Br)-)~3.2-3.5 ppm: Doublet of doublets, 2H (β-protons, -CH₂-) |

| ¹³C NMR | ~170-175 ppm: Carbonyl carbon (-COOH)~135-140 ppm: Aromatic quaternary carbon~127-130 ppm: Aromatic CH carbons~45-50 ppm: α-carbon (-CH(Br)-)~40-45 ppm: β-carbon (-CH₂-) |

| IR (Infrared) | ~2500-3300 cm⁻¹: Broad O-H stretch (Carboxylic acid)~1700 cm⁻¹: Strong C=O stretch (Carboxylic acid)~1600, 1495, 1450 cm⁻¹: C=C stretches (Aromatic ring)~690-770 cm⁻¹: C-H bends (Aromatic ring)~550-650 cm⁻¹: C-Br stretch |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the dual reactivity of its functional groups.

-

Alpha-Bromo Group: The bromine atom at the α-position is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of various functional groups, making it a key precursor for:

-

α-Amino Acids: Reaction with ammonia provides a direct route to synthesizing phenylalanine and its derivatives.[4][6]

-

α-Hydroxy Acids: Hydrolysis with an aqueous base yields 2-hydroxy-3-phenylpropanoic acid.[3]

-

Other Derivatives: Reaction with nucleophiles like cyanides, azides, or thiolates enables the creation of diverse molecular scaffolds.

-

-

Carboxylic Acid Group: The carboxyl moiety can undergo standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Conversion to amides via activation (e.g., forming an acyl chloride) followed by reaction with amines.

-

This synthetic flexibility makes it a valuable building block in the development of pharmaceuticals. Phenylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and this compound serves as a starting point for creating novel analogues with potential anti-inflammatory, analgesic, or antibacterial properties.[10][11]

Caption: Logical relationships showing the compound as a synthetic precursor.

Safety and Handling

This compound is classified as a corrosive substance.

-

GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a foundational building block in organic synthesis. Its straightforward preparation via the Hell-Volhard-Zelinsky reaction and the orthogonal reactivity of its functional groups provide chemists and drug development professionals with a reliable tool for constructing complex molecular architectures. Its primary utility as a precursor for amino acids, hydroxy acids, and other pharmacologically relevant scaffolds ensures its continued importance in the fields of medicinal chemistry and materials science.

References

- 1. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to 2-Bromo-3-phenylpropanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-3-phenylpropanoic acid, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides methodologies for its preparation and characterization, and explores its application in the synthesis of pharmacologically active molecules.

Core Properties and Data

This compound (also known as α-bromohydrocinnamic acid) is a halogenated derivative of 3-phenylpropanoic acid. The presence of a bromine atom on the alpha-carbon makes it a versatile building block for introducing various functionalities through nucleophilic substitution.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1][3] |

| CAS Number | 16503-53-0 (Racemate) | [1][3] |

| 42990-55-6 ((R)-enantiomer) | [2] | |

| 35016-63-8 ((S)-enantiomer) | ||

| Melting Point | 52 °C | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Computed XLogP3 | 2.6 | [1][2] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The classical approach is the Hell-Volhard-Zelinsky reaction on 3-phenylpropanoic acid. An alternative, particularly for enantiomerically pure forms, involves the diazotization and bromination of phenylalanine.

Protocol 1: Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine

This method is adapted from patent literature and is effective for producing the (R)-enantiomer.

Materials:

-

(D)-Phenylalanine

-

Potassium bromide (KBr)

-

Sodium nitrite (NaNO₂)

-

2N Sulfuric acid (H₂SO₄)

-

Ethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Prepare a solution of (D)-phenylalanine in 2N aqueous sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Add potassium bromide to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the reaction temperature is maintained at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for approximately 3 hours.

-

Extract the product from the aqueous mixture using ethyl ether (3x volumes).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Synthesis Workflow Diagram

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the literature. Most published spectra correspond to the related compound, 2,3-dibromo-3-phenylpropanoic acid[5][6][7][8][9][10][11][12][13][14]. However, based on the known spectra of its precursor, 3-phenylpropanoic acid, and the principles of NMR spectroscopy, a predicted spectrum can be outlined.

General Protocol for NMR Sample Preparation

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for this compound. These predictions are based on the known data for 3-phenylpropanoic acid[15] and the expected downfield shift caused by the electron-withdrawing bromine atom at the α-position.

| Atom Position (Structure Below) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -COOH | 10.0 - 12.0 (broad singlet) | ~172-175 | Carboxylic acid proton is exchangeable. Carbonyl carbon is deshielded. |

| α-CH | ~4.5 (triplet) | ~45-50 | Significant downfield shift from ~2.6 ppm due to adjacent bromine. |

| β-CH₂ | ~3.3 (doublet) | ~40-45 | Downfield shift from ~2.9 ppm. |

| Aromatic C (ipso) | - | ~137-140 | Quaternary carbon attached to the alkyl chain. |

| Aromatic C-H | 7.2 - 7.4 (multiplet) | ~126-129 | Phenyl group protons and carbons, typical aromatic region. |

(A generic, non-functional image placeholder to indicate where a structure diagram would be)

Application in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry, notably in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Role as a Precursor to Benazepril

A key application of this compound is in the synthesis of Benazepril, a widely prescribed medication for hypertension and heart failure. In the synthetic pathway, the bromine atom of an ester derivative of this compound serves as a leaving group in a nucleophilic substitution reaction. It is used to alkylate the secondary amine of a benzazepine intermediate, forming a crucial carbon-nitrogen bond in the final drug structure.

Logical Relationship Diagram

References

- 1. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-BROMO-3-PHENYL-PROPIONIC ACID(16503-53-0) IR Spectrum [m.chemicalbook.com]

- 5. homework.study.com [homework.study.com]

- 6. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solved this is a IR spectrum for | Chegg.com [chegg.com]

- 8. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum [chemicalbook.com]

- 9. macmillanlearning.com [macmillanlearning.com]

- 10. Solved This is the 13C NMR for 2,3-dibromo-3-phenylpropanoic | Chegg.com [chegg.com]

- 11. Solved Below is the proton NMR spectrum for the product of | Chegg.com [chegg.com]

- 12. reddit.com [reddit.com]

- 13. α,β-Dibromohydrocinnamic acid [webbook.nist.gov]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Properties of 2-Bromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 2-Bromo-3-phenylpropanoic acid, a halogenated carboxylic acid with significant potential as a versatile building block in organic synthesis and drug development. This document collates essential physicochemical data, detailed synthetic protocols, and insights into its reactivity and potential metabolic fate, presented in a format tailored for the scientific community.

Core Chemical and Physical Properties

This compound, with the chemical formula C₉H₉BrO₂, is a derivative of 3-phenylpropanoic acid. The introduction of a bromine atom at the alpha-position to the carboxyl group significantly influences its reactivity, making it a valuable intermediate for further chemical modifications.

Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [PubChem CID: 167544] |

| CAS Number | 16503-53-0 | [PubChem CID: 167544] |

| Molecular Formula | C₉H₉BrO₂ | [PubChem CID: 167544] |

| Molecular Weight | 229.07 g/mol | [PubChem CID: 167544] |

| Melting Point | 52°C | [ChemicalBook] |

| Boiling Point | 215.8°C (rough estimate) | [ChemicalBook] |

| Density | 1.4921 g/cm³ (rough estimate) | [ChemicalBook] |

| pKa | 2.82±0.10 (Predicted) | [ChemicalBook] |

| LogP | 2.0772 | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [ChemScene] |

| Hydrogen Bond Donor Count | 1 | [PubChem CID: 167544] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 167544] |

| Rotatable Bond Count | 3 | [ChemScene] |

Spectroscopic Data Summary

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplet in the range of 7.2-7.5 ppm. - Methine proton (CH-Br): Doublet of doublets or triplet around 4.5-5.0 ppm. - Methylene protons (CH₂-Ph): Two diastereotopic protons appearing as a multiplet (likely two doublets of doublets) around 3.0-3.5 ppm. - Carboxylic acid proton: Broad singlet downfield, typically >10 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): Signal in the range of 170-180 ppm. - Aromatic carbons: Multiple signals between 125-140 ppm. - Carbon bearing bromine (C-Br): Signal around 45-55 ppm. - Methylene carbon (CH₂-Ph): Signal around 35-45 ppm. |

| Infrared (IR) | - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp peak around 1700-1725 cm⁻¹. - C-Br stretch: Signal in the fingerprint region, typically 500-650 cm⁻¹. - Aromatic C-H and C=C stretches: Peaks around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) and M+2 peak of similar intensity, characteristic of a single bromine atom. - Fragmentation may involve the loss of Br (M-79/81), COOH (M-45), and cleavage of the Cα-Cβ bond. |

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of this compound is via the alpha-bromination of 3-phenylpropanoic acid, a reaction known as the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3]

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of 3-Phenylpropanoic Acid

Materials:

-

3-Phenylpropanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine (liquid)

-

Anhydrous diethyl ether or dichloromethane

-

Water

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid and a catalytic amount of red phosphorus.

-

Carefully add liquid bromine dropwise from the dropping funnel. The reaction is exothermic and will likely initiate without heating.

-

After the initial reaction subsides, gently heat the mixture to reflux. Continue heating until the red color of bromine disappears, indicating its consumption.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide. This step is also exothermic and will produce HBr gas, so it should be performed in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reactivity and Potential Signaling Pathways

The presence of the alpha-bromo group makes this compound a versatile synthetic intermediate. It is susceptible to nucleophilic substitution reactions at the alpha-carbon, allowing for the introduction of various functional groups.

Key Reactions

-

Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functionalities at the alpha-position.[4] This is a key reaction for the synthesis of alpha-substituted phenylpropanoic acid derivatives, including amino acids.

-

Elimination: Treatment with a strong base can lead to the elimination of HBr, forming cinnamic acid or its derivatives.

-

Esterification: The carboxylic acid group can be readily esterified under standard conditions.

Potential Metabolic Pathways

The metabolic fate of this compound has not been extensively studied. However, based on the metabolism of related phenylpropanoic acid derivatives, a plausible metabolic pathway can be proposed. The catabolism of phenylpropanoic acid in organisms like E. coli involves hydroxylation of the aromatic ring followed by ring cleavage.[5] It is also known that carboxylic acids can be activated in vivo to their corresponding acyl-CoA thioesters.[6]

The following diagram illustrates a hypothetical metabolic pathway.

Synthesis and Reactivity Workflow

The following diagram visualizes the synthesis of this compound and its subsequent utility in accessing other important chemical entities.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined physicochemical properties and the reliable synthetic route via the Hell-Volhard-Zelinsky reaction make it an accessible building block for the creation of a diverse range of more complex molecules. The potential for nucleophilic substitution at the alpha-position is particularly noteworthy for applications in medicinal chemistry and drug development, offering a straightforward path to alpha-functionalized phenylpropanoic acid derivatives. Further research into its specific metabolic pathways and biological activities will undoubtedly expand its utility in the scientific community.

References

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2-Bromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-bromo-3-phenylpropanoic acid, a chiral carboxylic acid with significant applications in organic synthesis and as a building block for pharmacologically active molecules. This document details the synthesis of the racemic mixture, the enantioselective synthesis of the individual (R) and (S) enantiomers, and methods for their resolution. Key physical and spectroscopic properties are summarized, and detailed experimental protocols for pivotal reactions are provided. Furthermore, this guide includes visualizations of stereochemical relationships and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a halogenated derivative of hydrocinnamic acid. The presence of a chiral center at the C2 position gives rise to a pair of enantiomers, (R)-2-bromo-3-phenylpropanoic acid and (S)-2-bromo-3-phenylpropanoic acid. The stereochemistry of this compound is of paramount importance in the synthesis of chiral drugs and other biologically active molecules, as the physiological effects of enantiomers can differ significantly. This guide serves as a technical resource for researchers and professionals engaged in the synthesis, purification, and characterization of these stereoisomers.

Stereochemistry and Physicochemical Properties

The single stereocenter at the second carbon atom of this compound results in two enantiomers. The absolute configuration is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

Quantitative Data

A summary of the key physical properties of the stereoisomers of this compound is presented in Table 1. It is important to note that experimentally determined values for the melting point and specific rotation of the pure enantiomers can vary in the literature and are often dependent on the purity of the sample.

| Property | (R)-2-Bromo-3-phenylpropanoic acid | (S)-2-Bromo-3-phenylpropanoic acid | Racemic this compound |

| Molecular Formula | C₉H₉BrO₂ | C₉H₉BrO₂ | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol [1][2][3] | 229.07 g/mol [2][3] | 229.07 g/mol [2][3] |

| Melting Point | Data not consistently available | 145-155 °C | Data not consistently available |

| Specific Rotation ([α]D) | Data not consistently available | Data not consistently available | 0° (by definition) |

| CAS Number | 42990-55-6[3] | 35016-63-8 | 16503-53-0[4] |

Synthesis of Stereoisomers

The stereoisomers of this compound can be obtained through several synthetic routes, including the bromination of a suitable precursor to yield the racemic mixture, followed by resolution, or through enantioselective methods starting from chiral precursors.

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the bromination of an appropriate precursor, such as cinnamic acid, to form 2,3-dibromo-3-phenylpropanoic acid, which can then be selectively monodebrominated.

Enantioselective Synthesis

Enantiomerically pure (R)- and (S)-2-bromo-3-phenylpropanoic acid can be synthesized from the corresponding enantiomers of phenylalanine via a diazotization-bromination reaction. This method proceeds with retention of configuration.[5]

-

(S)-2-Bromo-3-phenylpropanoic acid is synthesized from L-phenylalanine.[5]

-

(R)-2-Bromo-3-phenylpropanoic acid is synthesized from D-phenylalanine.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers can be achieved through classical resolution using a chiral resolving agent. (R)-bornylamine has been reported as an effective resolving agent for racemic this compound.[5] The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities. The separated diastereomeric salts are then acidified to yield the pure enantiomers.

Experimental Protocols

Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid (Precursor to Racemic Mixture)

Materials:

-

trans-Cinnamic acid

-

Pyridinium tribromide

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-cinnamic acid and glacial acetic acid.

-

Add pyridinium tribromide to the mixture.

-

Heat the mixture to reflux with stirring for approximately 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain purified 2,3-dibromo-3-phenylpropanoic acid.

Enantioselective Synthesis from Phenylalanine (General Procedure)

Materials:

-

L- or D-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Potassium bromide (KBr)

-

2 M Hydrobromic acid (HBr)

-

Diethyl ether

Procedure:

-

Dissolve phenylalanine in 2 M HBr and cool the solution in an ice-salt bath.

-

Slowly add an aqueous solution of NaNO₂ and KBr dropwise while maintaining the temperature below 0 °C.

-

Stir the reaction mixture at low temperature for several hours.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization.

Chiral Resolution using (R)-Bornylamine (Conceptual Protocol)

Materials:

-

Racemic this compound

-

(R)-Bornylamine

-

A suitable solvent (e.g., ethanol, acetonitrile)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the racemic acid in a suitable solvent.

-

Add an equimolar amount of (R)-bornylamine to the solution.

-

Allow the diastereomeric salts to form. One diastereomer will be less soluble and will preferentially crystallize.

-

Isolate the crystallized diastereomeric salt by filtration.

-

Acidify the isolated salt with HCl to protonate the carboxylate and liberate the enantiomerically enriched acid.

-

The mother liquor, enriched in the other diastereomer, can be treated similarly to isolate the other enantiomer.

Spectroscopic Data

Detailed spectroscopic data for the individual enantiomers of this compound is not widely available in the literature. The following represents expected spectral characteristics based on the structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectra of the (R) and (S) enantiomers are expected to be identical in a non-chiral solvent. The spectrum would typically show:

-

Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm.

-

Methine proton (CH-Br): A triplet or doublet of doublets around δ 4.4-4.6 ppm.

-

Methylene protons (CH₂-Ph): Two diastereotopic protons appearing as a multiplet or two separate doublets of doublets in the range of δ 3.2-3.6 ppm.

-

Carboxylic acid proton: A broad singlet at δ > 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectra of the enantiomers will also be identical in a non-chiral solvent. Expected chemical shifts include:

-

Carboxylic carbon: δ ~170-175 ppm.

-

Aromatic carbons: δ ~127-138 ppm.

-

Methine carbon (C-Br): δ ~45-50 ppm.

-

Methylene carbon (C-Ph): δ ~38-42 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-Br stretch: In the fingerprint region, typically below 700 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic bands in their respective regions.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound, covering their synthesis, resolution, and key physicochemical properties. The provided experimental protocols and diagrams offer a practical resource for researchers in the fields of organic synthesis and drug development. While foundational information is presented, it is important to note the scarcity of comprehensive, publicly available experimental data, particularly concerning the specific rotation and detailed NMR spectra of the pure enantiomers. Further research to fully characterize these stereoisomers would be a valuable contribution to the field.

References

- 1. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]

- 2. Buy 3-Bromo-3-phenylpropanoic acid (EVT-295982) | 15463-91-9 [evitachem.com]

- 3. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropanoic Acid

This technical guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of (R)-2-Bromo-3-phenylpropanoic acid. It includes detailed experimental protocols for its synthesis and discusses its applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmaceutical sciences.

Core Properties

(R)-2-Bromo-3-phenylpropanoic acid is a chiral halogenated carboxylic acid. Its structure, featuring a bromine atom at the alpha-position to the carboxylic acid and a benzyl group at the beta-position, makes it a valuable intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-2-Bromo-3-phenylpropanoic acid is presented in Table 1. It is important to note that some of the physical properties, such as boiling point, are estimates, and there can be discrepancies in reported melting points, potentially due to the existence of different crystalline polymorphs or variations in sample purity.[1]

Table 1: Chemical and Physical Properties of (R)-2-Bromo-3-phenylpropanoic acid

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-bromo-3-phenylpropanoic acid | [2] |

| CAS Number | 42990-55-6 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Melting Point | 52 °C (for racemic mixture) | |

| Boiling Point | 215.8 °C (rough estimate) | |

| Density | 1.4921 g/cm³ (rough estimate) | |

| XLogP3 | 2.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 227.97859 Da | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Note: Specific rotation data for (R)-2-Bromo-3-phenylpropanoic acid was not found in the searched literature. This is a critical parameter for characterizing a chiral compound and would typically be determined experimentally.

Spectroscopic Data

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals for the phenyl group protons are expected in the aromatic region (~7.2-7.5 ppm). Protons on the carbon bearing the bromine atom would be deshielded and appear around 5.10-5.45 ppm. The carboxylic acid proton would give a broad signal at a higher chemical shift, typically >10 ppm. | [3] |

| ¹³C NMR | Characteristic chemical shifts are expected for the phenyl ring carbons, the carboxylic acid carbon (~170 ppm), and the carbon atom bonded to the bromine. | |

| Infrared (IR) | An absorption band indicative of the carboxylic acid C=O stretch is expected around 1700 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be present. A C-Br stretching vibration would be observed at lower wavenumbers. | [4][5] |

Synthesis and Experimental Protocols

(R)-2-Bromo-3-phenylpropanoic acid is commonly synthesized from the readily available amino acid, D-phenylalanine, through a diazotization reaction followed by bromination. This process generally proceeds with retention of configuration.

Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from D-Phenylalanine

This protocol describes the conversion of D-phenylalanine to (R)-2-bromo-3-phenylpropanoic acid.

Materials:

-

D-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of D-phenylalanine in aqueous hydrobromic acid in a reaction vessel equipped with a magnetic stirrer.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled reaction mixture. Maintain the temperature below 5 °C during the addition. The addition should be controlled to minimize the evolution of brown nitrogen oxide fumes.

-

After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and continue to stir for an additional period to ensure the reaction goes to completion.

-

Extract the product from the aqueous solution using a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-bromo-3-phenylpropanoic acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Applications in Drug Development

(R)-2-Bromo-3-phenylpropanoic acid serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, allows for diverse chemical modifications.

A significant application is in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate for vasopeptidase inhibitors.[1] These inhibitors are a class of drugs that simultaneously inhibit both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), making them effective in the treatment of hypertension and heart failure.[6]

Synthetic Pathway to a Vasopeptidase Inhibitor Precursor

The following diagram illustrates the synthetic route from D-phenylalanine to (S)-2-acetylthio-3-phenylpropanoic acid, highlighting the role of (R)-2-Bromo-3-phenylpropanoic acid as a key intermediate.

Caption: Synthetic pathway from D-phenylalanine to a vasopeptidase inhibitor precursor.

Quality Control and Analysis

Ensuring the enantiomeric purity of chiral compounds like (R)-2-Bromo-3-phenylpropanoic acid is critical, especially in pharmaceutical applications. Quality control workflows for such compounds typically involve a combination of chromatographic and spectroscopic techniques.

Conceptual Quality Control Workflow

The following diagram outlines a conceptual workflow for the quality control of a chiral carboxylic acid. This involves initial purity assessment followed by specific tests to determine enantiomeric excess.

Caption: Conceptual workflow for the quality control of a chiral carboxylic acid.

References

- 1. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]

- 2. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. α,β-Dibromohydrocinnamic acid [webbook.nist.gov]

- 5. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-3-phenylpropanoic acid material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of 2-Bromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 16503-53-0), a compound of interest in various research and development applications. The following sections detail its hazards, safe handling protocols, and emergency procedures to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 16503-53-0 | [1][2] |

| Appearance | Off-white powder | [3] |

| Melting Point | 200 °C (392 °F) | [3] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause significant health effects upon exposure.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[1]

Hazard Pictograms:

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Handling Procedures

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[6]

-

Dust Formation: Minimize the generation and accumulation of dust.[7]

Storage Conditions

-

Container: Store in a tightly closed container in a dry and cool place.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]

-

Ventilation: The storage area should be well-ventilated.[4]

Emergency Procedures

In the event of accidental exposure or release, the following procedures should be followed immediately.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles. Avoid breathing dust.[8]

-

Environmental Precautions: Prevent the substance from entering drains.[9]

-

Containment and Cleanup:

Stability and Reactivity

-